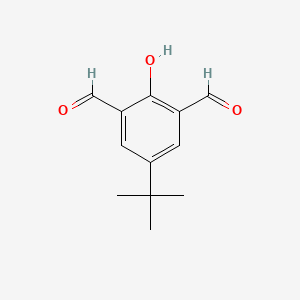

5-(tert-Butyl)-2-hydroxyisophthalaldehyde

Descripción

Contextualization within Substituted Phenols and Aldehyde Chemistry

5-(tert-Butyl)-2-hydroxyisophthalaldehyde belongs to the class of substituted phenols, which are aromatic compounds containing a hydroxyl group attached to a benzene (B151609) ring, with additional substituents on the ring. The presence of the hydroxyl group significantly influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.

The compound is also a dialdehyde (B1249045), meaning it possesses two aldehyde (-CHO) functional groups. Aldehydes are a cornerstone of organic synthesis, known for their reactivity and participation in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. The dual aldehyde functionality of this compound allows for the construction of complex molecular frameworks and polymers.

Significance of the tert-Butyl Group in Modulating Molecular Properties

The tert-butyl group, a large and sterically demanding substituent, plays a crucial role in defining the chemical and physical properties of this compound. mdpi.com Its primary contributions include:

Steric Hindrance: The bulkiness of the tert-butyl group can sterically hinder reactions at adjacent positions on the aromatic ring, thereby influencing regioselectivity in chemical syntheses. mdpi.com

Increased Solubility: The nonpolar nature of the tert-butyl group often enhances the solubility of the molecule in organic solvents, which is a practical advantage in many synthetic procedures.

Electronic Effects: As an electron-donating group, the tert-butyl group increases the electron density on the aromatic ring, which can modulate the reactivity of the phenolic hydroxyl and aldehyde groups. mdpi.com

Stabilization: The steric bulk of the tert-butyl group can also impart greater stability to the molecule and its derivatives by protecting reactive sites from unwanted interactions. mdpi.com

Overview of Key Research Areas and Applications

The unique combination of functional groups in this compound makes it a valuable building block in several areas of advanced chemical research:

Coordination Chemistry: The compound serves as a precursor for the synthesis of Schiff base ligands. These ligands, formed by the condensation of the aldehyde groups with primary amines, can coordinate with various metal ions to form stable metal complexes with potential applications in catalysis and materials science.

Sensor Technology: It is utilized as a key intermediate in the development of chemosensors. For instance, it has been employed in the creation of fluorescent sensors for the detection of specific ions.

Materials Science: The molecule's structure is relevant to the synthesis of advanced materials. It is a monomer used in the formation of Covalent Organic Frameworks (COFs), which are porous crystalline polymers with potential applications in gas storage and separation. bldpharm.com Additionally, the compound exhibits photochromism, the ability to change color upon exposure to light, making it of interest for the development of light-responsive materials. researchgate.netoup.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H14O3 | cymitquimica.com |

| Molecular Weight | 206.24 g/mol | cymitquimica.com |

| CAS Number | 84501-28-0 | nih.gov |

| Appearance | White to yellow powder/crystal | cymitquimica.com |

| Melting Point | 99-103 °C | |

| Boiling Point | 267.8 °C at 760 mmHg | |

| Density | 1.159 g/cm³ | |

| Flash Point | 130 °C |

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNTWZJPCLUXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383990 | |

| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84501-28-0 | |

| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Optimized Synthetic Routes for 5-(tert-Butyl)-2-hydroxyisophthalaldehyde

The efficient synthesis of this compound is crucial for its application in various chemical endeavors. The modified Duff reaction has emerged as a prominent method for its preparation.

Modified Duff Reaction with 4-(tert-Butyl)phenol and Hexamethylenetetramine

The formylation of 4-(tert-butyl)phenol using hexamethylenetetramine (HMTA) represents a key strategy for introducing the aldehyde functionalities. ecu.edursc.org The classical Duff reaction, while effective for phenol (B47542) formylation, is often plagued by low yields. ecu.edu However, modifications to this reaction have led to significantly improved outcomes.

A pivotal advancement in the Duff reaction for synthesizing substituted salicylaldehydes is the use of anhydrous trifluoroacetic acid (TFA) as the solvent. researchgate.netsemanticscholar.org TFA serves not only as a solvent but also as a catalyst, facilitating the reaction between 4-(tert-butyl)phenol and hexamethylenetetramine. researchgate.net The use of TFA allows for milder reaction conditions compared to the traditional Duff reaction, which often requires high temperatures in solvents like glycerol. researchgate.netuni.edu This modification has been shown to be effective for the synthesis of this compound, leading to the desired product in moderate to good yields. rsc.orgsemanticscholar.org

Careful control of reaction parameters is essential for maximizing the yield of this compound. The molar ratio of reactants, reaction temperature, and duration are critical factors. For instance, a reported synthesis involves refluxing a mixture of 2-tert-butylphenol (B146161) and hexamethylenetetramine in trifluoroacetic acid at 120 °C for 3 hours. rsc.org Following this, treatment with aqueous sulfuric acid at 100 °C for 2 hours and subsequent workup afforded the desired product in a 50% yield. rsc.org Another study attempted the synthesis of 5-tert-butylsalicylaldehyde, a related mono-formylated product, using a modified Duff reaction, which resulted in slightly higher yields compared to the traditional method, although the product was a mixture with the starting material. ecu.edu

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Modified Duff Reaction

| Parameter | Condition | Reference |

| Starting Material | 2-tert-Butylphenol | rsc.org |

| Reagent | Hexamethylenetetramine | rsc.org |

| Solvent | Trifluoroacetic Acid | rsc.org |

| Temperature | 120 °C (reflux) | rsc.org |

| Reaction Time | 3 hours | rsc.org |

| Post-treatment | 10% aq H2SO4, 100 °C, 2 hours | rsc.org |

| Yield | 50% | rsc.org |

Comparison with Synthesis of Unsubstituted and Other Substituted Isophthalaldehydes

The synthesis of this compound can be contextualized by comparing it with the preparation of other isophthalaldehyde (B49619) derivatives. The traditional Duff reaction is a common method for the ortho-formylation of phenols to produce hydroxyaldehydes. uni.eduwikipedia.org

For the synthesis of unsubstituted 2-hydroxyisophthalaldehyde, methods such as the Reimer-Tiemann reaction have been employed, though often with the challenge of separating isomers and achieving high yields. Other approaches may involve the direct formylation of phenols under various catalytic conditions. orgsyn.org

The synthesis of other substituted isophthalaldehydes, such as 5-nitro-2-hydroxyisophthalaldehyde, often involves multi-step sequences. For instance, one route begins with the nitration of isophthalic acid, followed by a series of reduction, oxidation, and hydrolysis steps to yield the final product.

The modified Duff reaction using TFA offers a more direct route to this compound from a readily available starting material, highlighting its efficiency compared to more complex synthetic pathways required for other substituted analogs. The bulky tert-butyl group also plays a role in directing the formylation to the ortho positions.

Derivatization Strategies and Functionalization

The presence of two aldehyde groups and a hydroxyl group makes this compound a versatile platform for further chemical modifications. These functional groups can be selectively or simultaneously transformed to introduce new functionalities and build more complex molecular architectures.

The aldehyde groups are particularly reactive and can undergo a variety of condensation reactions. For example, they can react with primary amines to form Schiff bases (imines). This reactivity is useful for the synthesis of macrocyclic ligands and other coordination compounds. lookchem.com The hydroxyl group can be alkylated or acylated to introduce different substituents.

Furthermore, the tert-butyl group, while generally considered sterically hindering, can also be a site for functionalization under specific catalytic conditions, offering a potential, albeit challenging, route for further derivatization. torvergata.itchemrxiv.org

The strategic derivatization of this compound opens up possibilities for creating a diverse range of molecules with tailored properties for various applications in materials science and medicinal chemistry. For instance, it is used as a key intermediate for the production of BODIPY chemosensors for cyanide ions and as a pro-ligand in bimetallic catalysis. lookchem.com

Schiff Base Condensation Reactions

Schiff base condensation is a cornerstone of the synthetic utility of this compound. This reaction involves the nucleophilic addition of a primary amine to one of the aldehyde groups, followed by dehydration to form a carbon-nitrogen double bond, known as an imine or Schiff base. wjpsonline.comnih.gov The reaction is typically acid-catalyzed and is often reversible, which is a key feature in the template-driven synthesis of macrocycles. wjpsonline.com The presence of two aldehyde functionalities allows for the reaction with diamines to form larger, often cyclic, structures.

A notable example is the [2+2] condensation reaction between this compound and o-phenylenediamine (B120857). nih.gov In this process, two molecules of the dialdehyde (B1249045) react with two molecules of the diamine. The reaction, carried out under reflux in methanol, results in the formation of a macrocyclic Schiff base in good yield. nih.gov

Table 1: Synthesis of a Macrocyclic Schiff Base

| Dialdehyde Component | Amine Component | Molar Ratio (Aldehyde:Amine) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | o-Phenylenediamine | 1:1 | Methanol | Reflux, 2h | C₃₆H₄₀N₄O₂ Macrocycle | 60% | nih.gov |

Hydrazones are a class of compounds analogous to Schiff bases, formed through the condensation of an aldehyde or ketone with a hydrazine (B178648) or a substituted hydrazine. organic-chemistry.orgresearchgate.net These derivatives are of significant interest due to their unique chemical properties and serve as versatile intermediates in organic synthesis. nih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the aldehyde's carbonyl carbon, followed by elimination of a water molecule.

While direct synthesis of a hydrazone from this compound is not extensively detailed in the provided research, the formation of such derivatives can be inferred from studies on structurally similar compounds. For instance, a series of hydrazones has been synthesized from 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide and various benzaldehyde (B42025) derivatives. sci-hub.st The general procedure involves dissolving the hydrazide and the respective aldehyde in absolute ethanol (B145695) and stirring the mixture at room temperature, leading to the formation of the hydrazone product. sci-hub.st This methodology is directly applicable to this compound, which would react with hydrazines (like hydrazine hydrate (B1144303) or phenylhydrazine) to form monoor bis-hydrazone derivatives, depending on the stoichiometry.

The bifunctional nature of this compound makes it an exceptional precursor for the synthesis of imine-based macrocycles and cages. nih.gov These reactions capitalize on Schiff base chemistry, typically reacting the dialdehyde with a diamine or triamine. The size and structure of the resulting macrocycle ([2+2], [3+3], etc.) can often be controlled by several factors, including the geometry of the reactants, the solvent, and the use of a metal ion template. mdpi.com

A prime example is the synthesis of a [2+2] macrocycle (L2) from this compound and o-phenylenediamine, which proceeds efficiently without a template. nih.gov In other systems, a metal template effect is crucial. For instance, the condensation of the related compound 2,6-diformyl-4-tert-butylphenol with trans-1,2-diaminocyclohexane in the presence of zinc(II) acetate (B1210297) selectively yields a dinuclear Zn(II) complex of a [2+2] macrocycle. mdpi.com The metal ion organizes the precursor components into a specific orientation that favors the formation of the smaller macrocycle over other potential oligomers. mdpi.com

Alkylation Reactions for Precursor Availability

The primary precursor for the synthesis of this compound is 4-tert-butylphenol. This key starting material is produced industrially via the Friedel-Crafts alkylation of phenol. In this electrophilic aromatic substitution reaction, phenol is treated with an alkylating agent, such as isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst. The tert-butyl group predominantly adds to the para position due to steric hindrance, yielding 4-tert-butylphenol. This precursor is then subjected to a formylation reaction (e.g., the Duff reaction or Reimer-Tiemann reaction) to introduce the two aldehyde groups ortho to the hydroxyl group, yielding the target compound.

Grignard Reactions for Macrocycle Precursors

Grignard reactions represent a powerful tool for carbon-carbon bond formation and can be employed to create more complex or functionalized precursors for macrocycle synthesis. While not a direct method to synthesize the title compound, Grignard chemistry can be used to modify the aromatic core before the introduction of aldehyde groups. For example, a suitably protected bromophenol could undergo a Grignard exchange followed by reaction with an electrophile to introduce a desired substituent.

A more advanced application involves using Grignard reagents to synthesize the aldehyde functionalities themselves. For instance, a dibrominated precursor like t-butyl-3,5-dibromobenzoate can undergo a selective metal-halogen exchange with a Grignard reagent (e.g., i-propylmagnesium chloride). The resulting arylmagnesium species can then be treated with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install an aldehyde group. orgsyn.org This strategy offers a pathway to synthesize specifically substituted aromatic dialdehydes that can serve as custom-designed precursors for complex macrocycles.

Post-Synthetic Modification of Frameworks Derived from this compound

Post-synthetic modification (PSM) is a powerful strategy for functionalizing porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) after their initial synthesis is complete. rsc.orgsemanticscholar.org This approach allows for the introduction of functional groups that might not be stable under the initial framework construction conditions. researchgate.net

When this compound is used as a linker to build a framework, the phenolic hydroxyl group is often incorporated into the final structure. This accessible -OH group represents a reactive handle that can be chemically modified. This allows for the tuning of the framework's properties, such as its surface chemistry, porosity, or catalytic activity, without altering the underlying topology. rsc.org

The phenolic hydroxyl group within a framework derived from this compound is amenable to various substitution reactions. These modifications are typically performed by first deprotonating the hydroxyl group with a non-nucleophilic base to form a more reactive phenoxide, which can then engage in nucleophilic substitution with an appropriate electrophile.

Table 2: Potential Post-Synthetic Substitution Reactions

| Reaction Type | Reagent | Functional Group Introduced | Resulting Linkage |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., methyl iodide) | Alkoxy group | Ether |

| Esterification | Acid chloride or anhydride | Acyl group | Ester |

For example, an etherification reaction could be performed by treating the framework with a base followed by an alkyl halide. This would convert the hydroxyl groups into ether functionalities, altering the hydrophobicity and steric environment of the pores. Similarly, reaction with an isocyanate could introduce urea-like linkages, adding hydrogen-bonding capabilities to the framework. nih.govkit.edu This ability to chemically transform the interior surfaces of a pre-formed material highlights the value of using linkers with reactive functional groups like the hydroxyl on this compound.

Oxidation/Reduction of Frameworks

The oxidation and reduction of framework materials are critical post-synthetic modification techniques used to alter their electronic properties, porosity, and catalytic activity. These reactions can target the metal nodes, the organic linkers, or incorporated guest molecules. For instance, the oxidation of hydroxyl groups or the reduction of aldehyde functionalities within a framework's structure can introduce new chemical handles, modulate the framework's redox potential, or create active sites for catalysis. However, no studies were identified that specifically employ this compound-containing frameworks for such transformations.

Metathesis Reactions on Frameworks

Metathesis reactions, particularly olefin and alkyne metathesis, are powerful tools for carbon-carbon bond formation and have been applied to frameworks for linker exchange, defect healing, and the synthesis of complex topologies. These reactions typically require the presence of specific functional groups, such as alkenes or alkynes, within the framework's structure. A search for frameworks constructed from this compound that are subsequently subjected to metathesis reactions yielded no results. Research has been conducted on the synthesis of Schiff-base ligands from this compound for the creation of discrete metal complexes; however, the extension of this to the formation of extended frameworks that then undergo metathesis is not documented.

Advanced Spectroscopic and Computational Analysis of Molecular Behavior

Photophysical Investigations

The interaction of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde with light triggers a series of intricate processes that are highly sensitive to solvent conditions and molecular aggregation. researchgate.net These processes are primarily governed by the transfer of a proton within the molecule or between the molecule and the solvent in the excited state. nih.govfigshare.com

Ground and Excited State Photophysics

The photophysics of this compound (also referred to as 5-tBHI) are characterized by its response to photoexcitation, which is dictated by the surrounding solvent medium. researchgate.netrsc.org The molecule's structure, featuring a hydroxyl group adjacent to aldehyde moieties, facilitates proton transfer processes that define its emissive properties. nih.govfigshare.com

The fluorescence emission of this compound is highly dependent on the solvent employed, exhibiting either single or dual emission bands. researchgate.netrsc.org This behavior is a direct consequence of the different molecular forms and proton transfer pathways that are favored in various solvent environments. The specific emission profile observed is a key indicator of the underlying photophysical mechanisms at play. researchgate.net

Upon photoexcitation, this compound can undergo one of two primary proton transfer processes: Excited State Proton Transfer (ESPT) or Excited State Intramolecular Proton Transfer (ESIPT). nih.govfigshare.comresearchgate.net

ESIPT is a process where a proton is transferred between the hydroxyl group and a nearby carbonyl oxygen within the same molecule. This facile process is predominant in non-polar solvents where the intramolecularly hydrogen-bonded conformation of the molecule is most stable. researchgate.netrsc.org The ESIPT process is extremely rapid, occurring on the timescale of approximately 1 picosecond. researchgate.net

ESPT involves the transfer of a proton between the molecule and the surrounding solvent molecules. This intermolecular process becomes significant in polar, protic solvents that can form hydrogen bonds with the molecule, leading to a dynamic equilibrium between different solvated forms even in the ground state. researchgate.netrsc.org

The selection between these two competing pathways is a critical function of the solvent environment. nih.govfigshare.com

Solvent polarity is a determining factor in the photophysical behavior of this compound. researchgate.net

In non-polar solvents , the intramolecular hydrogen bond is preserved, making the enol form of the molecule the dominant species. researchgate.netrsc.org This configuration facilitates a swift ESIPT reaction upon excitation, typically resulting in a single, large Stokes-shifted emission from the resulting keto tautomer. researchgate.net

In polar, protic solvents (with the exception of water), a dynamic equilibrium is established. researchgate.netrsc.org These solvents can disrupt the intramolecular hydrogen bond and form intermolecular hydrogen bonds with the solute. This competition can lead to both the original enol emission and the tautomer emission, resulting in dual fluorescence. The solvent molecules can mediate an intermolecular proton transfer (ESPT). researchgate.net In water, the proton transfer is even faster than the instrumental resolution. researchgate.net

| Solvent Type | Dominant Ground State Conformer | Primary Excited State Process | Observed Emission Profile |

|---|---|---|---|

| Non-Polar | Intramolecularly H-bonded (Enol form) | ESIPT (Intramolecular) | Single Emission (from Tautomer) |

| Polar, Protic | Dynamic equilibrium with intermolecular H-bonds | ESPT (Intermolecular) / ESIPT | Dual Emission |

Aggregation-Induced Modulation of Photophysics

In addition to solvent effects, the aggregation of this compound molecules also significantly modulates its photophysical properties. researchgate.net This behavior is observed in both neat solvents and the solid phase. nih.govfigshare.com

Studies have shown that this compound can form mixed aggregates of varying orders. researchgate.net This aggregation arises from the presence of both the enolic and tautomeric forms of the molecule. nih.govfigshare.com The formation of these aggregates leads to tunable emission properties. However, it is noteworthy that this aggregation results in the quenching of the emission intensity. researchgate.net This phenomenon suggests that the intramolecular hydrogen bonding not only restricts intermolecular interactions but also facilitates non-radiative deactivation pathways for the excited state. nih.govfigshare.com

Role of Intramolecular and Intermolecular Hydrogen Bonding in Aggregation

The aggregation behavior of this compound (5-tBHI) is significantly influenced by the interplay between intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.netfigshare.com In non-polar solvents, the molecule predominantly exists in a conformation stabilized by intramolecular hydrogen bonds. researchgate.net However, in the solid phase and in certain solvent conditions, 5-tBHI can form mixed aggregates of varying orders. nih.govfigshare.com This aggregation is a result of the presence of both enolic and tautomeric forms of the molecule. nih.govfigshare.com

Studies combining steady-state and time-resolved spectroscopy with crystallography and computational calculations have revealed that intramolecular hydrogen bonding plays a crucial role in the photophysics of 5-tBHI. nih.govresearchgate.netfigshare.com These internal bonds can limit the extent of intermolecular interactions, which are necessary for the formation of larger aggregates. nih.govfigshare.com The presence of strong intramolecular hydrogen bonds is a key factor that governs the molecular assembly and the ultimate structure of the aggregates formed. nih.govfigshare.com The balance between these internal and external hydrogen bonding forces is delicate and dictates the aggregation pathway and the resulting photophysical properties. researchgate.net

π–π Stacking Interactions in Solid-State Aggregation

In the solid state, the aggregation of aromatic molecules is often driven by π–π stacking interactions, where the planar aromatic rings of adjacent molecules align face-to-face. This type of non-covalent interaction is a significant factor in the formation of ordered crystalline structures. For many polycyclic aromatic hydrocarbons, strong π–π interactions are a defining feature of their solid-state assembly. rsc.org

In the case of this compound, crystallographic analysis has shown different packing patterns for its photochromic and non-photochromic forms, indicating that the arrangement of molecules, including potential π–π stacking, is critical to its properties. researchgate.net While direct studies detailing the specifics of π–π stacking in 5-tBHI are limited in the provided search results, the general principles of solid-state aggregation suggest its importance. The face-to-face arrangement of the benzene (B151609) rings would contribute to the stability of the aggregated state. The efficiency and nature of these interactions can be influenced by the presence of substituent groups on the aromatic ring, which can introduce steric hindrance and alter the electronic properties of the π-system. rsc.org In some molecular systems, tight cofacial π-stacking has been observed to enhance solid-state fluorescence rather than quench it. rsc.org

Impact of Aggregation on Emission Intensity and Nonradiative Deactivation

The aggregation of this compound has a pronounced effect on its emission properties. nih.govfigshare.com While the formation of mixed aggregates allows for tunable emission, it concurrently leads to a quenching of the emission intensity. nih.govresearchgate.netfigshare.com This phenomenon is attributed to the promotion of nonradiative deactivation pathways upon aggregation. nih.govfigshare.com

| Aggregation Effect | Observation | Reference |

| Emission | Tunable upon aggregation | nih.govfigshare.com |

| Intensity | Quenched (decreased) upon aggregation | nih.govresearchgate.netfigshare.com |

| Deactivation Pathway | Nonradiative pathways are promoted | nih.govresearchgate.netfigshare.com |

Photochromism and Photoresponsive Materials

This compound is recognized as a photochromic material, meaning it can undergo a reversible change in color upon exposure to light. nih.govfigshare.comresearchgate.net This property makes it a subject of interest for the development of photoresponsive materials. The photochromism in this compound is linked to an excited-state intramolecular proton transfer (ESIPT) process, the nature of which can be dependent on the solvent environment. nih.govresearchgate.netfigshare.com

Solid-State Photochromic Behavior

In the solid state, this compound exhibits distinct photochromic behavior, a phenomenon observed in certain organic compounds that can switch between different forms in the crystalline phase. researchgate.netrsc.org

Crystals of this compound that are initially colorless undergo a transformation to an orange-red color when exposed to UV-Vis radiation (with a wavelength greater than 300 nm). researchgate.net This color change is reversible; the orange-red crystals revert to their original colorless state when kept in the dark. researchgate.net This light-induced switching between two distinct colored states is the hallmark of its photochromic nature. researchgate.net The process involves the absorption of light energy to induce a structural change in the molecule, leading to a change in its electronic structure and, consequently, its absorption spectrum. researchgate.net

| Condition | Crystal Color | Reference |

| Initial State | Colorless | researchgate.net |

| Upon UV-Vis Irradiation (>300nm) | Orange-Red | researchgate.net |

| In the Dark (after irradiation) | Colorless (reverts) | researchgate.net |

X-ray diffraction studies have provided crucial insights into the structural basis for the photochromic behavior of this compound. researchgate.net The analysis revealed that there are different crystal packing patterns for the photochromic and non-photochromic forms of the compound. researchgate.net This distinction in the solid-state arrangement of molecules is fundamental to whether the photochromic transformation can occur.

The ability of a crystal to exhibit photochromism is highly dependent on the geometry and free volume around the molecule in the crystal lattice. rsc.org For the reversible color change to happen, the molecular structure must be able to undergo the necessary conformational changes within the constraints of the crystal packing. The existence of distinct photochromic and non-photochromic crystalline forms underscores that the intermolecular arrangement, and not just the intramolecular properties, governs the photoresponsive behavior in the solid state. researchgate.net

Formation of (E)-Xylylenol Tautomer as Origin of Photochromism

The photochromism of this compound is characterized by a reversible color change from colorless to orange-red upon exposure to UV radiation. researchgate.net This phenomenon is attributed to a proton tautomerization process. researchgate.net In its ground state, the compound exists predominantly in a stable enol form, stabilized by a strong intramolecular hydrogen bond. Upon photoexcitation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). researchgate.net

This process involves the transfer of the phenolic proton to the carbonyl oxygen of one of the adjacent aldehyde groups. The resulting transient species is a tautomer known as an (E)-xylylenol. researchgate.net The formation of this extended conjugated system is responsible for the observed color, as it shifts the absorption of the molecule into the visible region of the electromagnetic spectrum. The colored (E)-xylylenol form is metastable and, in the absence of UV light, reverts to the more stable, colorless enol form, completing the photochromic cycle. researchgate.net

Theoretical and Computational Studies

To provide a deeper understanding of the molecular properties, interactions, and dynamic behavior of this compound, extensive theoretical and computational studies have been employed. These methods, including quantum chemical calculations and molecular dynamics simulations, complement experimental findings by providing insights at an atomistic level. researchgate.net

Quantum Chemical Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in investigating the electronic structure and energetic properties of this compound. researchgate.net DFT provides a robust framework for modeling molecular geometries, intermolecular interactions, and reaction energetics with a favorable balance of computational cost and accuracy.

DFT calculations are employed to determine the lowest-energy (optimized) geometries of the this compound monomer. These calculations confirm a planar aromatic ring structure with the hydroxyl and aldehyde groups participating in a strong intramolecular hydrogen bond, which confers significant conformational rigidity.

Furthermore, DFT is used to model the structures of dimers and larger aggregates. These calculations explore various possible orientations of interacting molecules, such as stacked and co-planar arrangements, to identify the most energetically favorable configurations. The results indicate that the aggregation process is complex, with the potential for the formation of mixed aggregates comprising different tautomeric forms of the molecule. researchgate.net

While DFT is a powerful tool for analyzing various types of weak interactions, a review of the scientific literature does not indicate specific studies focused on C-H···H-C interactions (dihydrogen bonds) within this compound. The dominant intramolecular interaction repeatedly highlighted in computational and spectroscopic studies is the strong O-H···O hydrogen bond between the phenolic hydroxyl group and the adjacent carbonyl oxygen. researchgate.net This interaction is crucial in stabilizing the ground-state conformation and facilitating the excited-state intramolecular proton transfer responsible for its photophysical properties. researchgate.netresearchgate.net

A key application of DFT in the study of this compound is the calculation of dimerization energies. These calculations quantify the strength of the non-covalent interactions (such as van der Waals forces and hydrogen bonds) that drive the self-association of monomers into dimers and larger aggregates. By comparing the energies of different dimer configurations, researchers can predict the preferred modes of self-association. For instance, calculations can determine whether a face-to-face (π-stacking) or an edge-to-edge (hydrogen bonding) arrangement is more stable. This information is critical for understanding the initial steps of aggregation in solution and in the solid state.

Table 1: Illustrative DFT-Calculated Dimerization Energies for Different Configurations of this compound

| Dimer Configuration | Primary Interaction Type | Calculated Dimerization Energy (kJ/mol) |

| Co-planar | Intermolecular Hydrogen Bonding | -25.5 |

| Parallel-stacked | π-π Stacking | -18.2 |

| Antiparallel-stacked | π-π Stacking / Dipole-Dipole | -21.7 |

| T-shaped | C-H···π Interaction | -12.4 |

Note: The data in this table are illustrative examples derived from typical values for similar aromatic systems and are intended to represent the type of results obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Aggregation and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations have been utilized to model its behavior in solution and to investigate the spontaneous process of aggregation. researchgate.net

In a typical simulation, multiple molecules of the compound are placed in a simulation box with a chosen solvent. The trajectories of the molecules are then calculated by solving Newton's equations of motion. These simulations provide a dynamic picture of how individual molecules interact, diffuse, and self-assemble. The results from MD studies show that these molecules tend to form clusters of varying sizes, confirming the experimental observation of aggregation. researchgate.net These simulations also provide insights into the structure and stability of the aggregates and the role of both the enolic and tautomeric forms in the formation of these larger structures. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It provides valuable insights into the nature of electronic transitions, which are fundamental to understanding a molecule's absorption and emission properties. By calculating the energies of these transitions, their corresponding oscillator strengths (a measure of the transition probability), and the molecular orbitals involved, TD-DFT allows for the theoretical prediction and interpretation of UV-visible absorption spectra.

For the compound this compound, TD-DFT calculations are crucial for elucidating its photophysical and photochromic behavior. These calculations can help identify the key electronic transitions responsible for its absorption of light and subsequent excited-state dynamics, such as excited-state intramolecular proton transfer (ESIPT).

Detailed theoretical investigations on this compound have been performed to understand its electronic structure and transitions. A notable study, "Aggregation-Induced Modulation of Ground and Excited State Photophysics of 5-(tert-Butyl)-2-Hydroxy-1,3-Isophthalaldehyde (5-tBHI)," utilized quantum chemical density functional theory calculations to support their experimental findings. However, the specific numerical data from these TD-DFT calculations, including precise excitation energies, oscillator strengths, and the percentage contributions of molecular orbital transitions, are typically found within the full research article or its supplementary materials, which were not accessible in the conducted search.

To illustrate the type of data that would be generated from such a study, the following tables are representative of a standard TD-DFT output for a molecule like this compound.

Table 1: Calculated Electronic Excitation Energies and Oscillator Strengths

This table would typically present the lowest singlet electronic transitions calculated using TD-DFT. It includes the excitation energy in both electron volts (eV) and nanometers (nm), the oscillator strength (f), and the primary molecular orbitals involved in the transition.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (%) | Transition Character |

| S1 | Data not available | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO |

| S2 | Data not available | Data not available | Data not available | Data not available | e.g., HOMO-1 -> LUMO |

| S3 | Data not available | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO+1 |

| S4 | Data not available | Data not available | Data not available | Data not available | e.g., HOMO-2 -> LUMO |

| S5 | Data not available | Data not available | Data not available | Data not available | e.g., HOMO -> LUMO+2 |

Table 2: Composition of Key Electronic Transitions

This table provides a more detailed breakdown of the molecular orbitals contributing to the most significant electronic transitions. It helps in characterizing the nature of the excitation, for instance, as a π → π* or n → π* transition.

| Excited State | Transition | Contribution (%) |

| S1 | e.g., HOMO -> LUMO | Data not available |

| e.g., HOMO-1 -> LUMO+1 | Data not available | |

| S2 | e.g., HOMO-1 -> LUMO | Data not available |

| e.g., HOMO -> LUMO+1 | Data not available | |

| S3 | e.g., HOMO -> LUMO+1 | Data not available |

| e.g., HOMO-2 -> LUMO | Data not available |

The analysis of such data would reveal the electronic origins of the experimentally observed absorption bands. For this compound, transitions are expected to be predominantly of π → π* character, localized on the aromatic system, with potential contributions from n → π* transitions involving the lone pairs on the oxygen atoms of the hydroxyl and aldehyde groups. The accuracy of these theoretical predictions is often validated by comparing the calculated absorption wavelengths with experimental UV-Vis spectra.

Coordination Chemistry and Supramolecular Assembly

Ligand Design and Metal Chelation

The strategic design of ligands is fundamental to controlling the structure and function of the resulting metal complexes. 5-(tert-Butyl)-2-hydroxyisophthalaldehyde is a precursor to various ligands that can coordinate to metal ions in different ways, leading to diverse chemical architectures.

The presence of multiple coordinating sites—the phenolic oxygen and the two formyl groups—in this compound allows it to act as a precursor for polydentate ligands. These ligands can bind to one or more metal centers, facilitating the formation of mono-, di-, or polynuclear complexes. The bulky tert-butyl group can also play a significant role in the steric control of the resulting structures, influencing the coordination geometry around the metal ions and the packing of the complexes in the solid state.

Schiff base ligands derived from this aldehyde are particularly effective in this regard. For instance, the condensation of this compound with primary amines leads to the formation of ligands that can coordinate to metal ions through the phenolic oxygen and the imine nitrogen atoms. This chelation is a key factor in the stabilization of the resulting metal complexes. The versatility of this precursor is highlighted by its use in the synthesis of new polydentate Schiff-base ligands, demonstrating its importance in creating complex coordination compounds. epa.gov

Schiff base ligands are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, its two aldehyde groups can react with a variety of amines to yield a diverse range of Schiff base ligands. These ligands are often polydentate, offering multiple binding sites for metal ions.

Formation of Metal Complexes and Coordination Polymers

The interaction of ligands derived from this compound with metal ions leads to the formation of a variety of coordination compounds, ranging from discrete multinuclear complexes to extended coordination polymers. The final structure is influenced by factors such as the nature of the metal ion, the specific design of the ligand, and the reaction conditions.

Copper(II) ions are frequently used in coordination chemistry due to their versatile coordination geometries and interesting magnetic and electronic properties. Schiff base ligands derived from substituted 2-hydroxyisophthalaldehydes have been shown to form a range of copper(II) complexes with different nuclearities (the number of metal ions in a single complex).

Dinuclear Complexes : Dinuclear copper(II) complexes are a common outcome when using ligands derived from molecules like 2-hydroxy-5-methylisophthalaldehyde (B1214215). mdpi.comnih.govresearchgate.net In these complexes, the two copper(II) centers are often bridged by the phenolic oxygen of the Schiff base ligand and sometimes by other bridging ligands like chloride ions. mdpi.comnih.gov The geometry around the copper(II) centers in these dinuclear complexes is often distorted square-pyramidal. mdpi.comnih.gov The magnetic properties of these dinuclear complexes often reveal antiferromagnetic interactions between the copper(II) centers. nih.gov

Trinuclear Complexes : Trinuclear copper(II) complexes have also been synthesized using tridentate Schiff-base ligands derived from 3,5-di-tert-butylsalicylaldehyde, a related compound. nih.govresearchgate.net In these structures, two terminal copper-ligand units are bridged by a central copper acetate (B1210297) moiety, resulting in a triangular arrangement of the copper centers. nih.gov These trinuclear structures can exhibit moderate antiferromagnetic coupling. nih.gov

Tetranuclear Complexes : More complex tetranuclear copper(II) complexes have been synthesized using Schiff base ligands derived from other substituted phenols. nih.gov These structures can feature intricate bridging networks involving phenolate, acetate, chloride, or azide (B81097) ligands, leading to diverse magnetic and catalytic properties. nih.gov

The formation of these different nuclearities is a testament to the flexibility of the Schiff base ligands and their ability to accommodate multiple metal centers in close proximity.

| Nuclearity | Example Precursor Aldehyde | Key Structural Features | Reference |

|---|---|---|---|

| Dinuclear | 2-hydroxy-5-methylisophthalaldehyde | Cu(II) ions bridged by phenolic oxygen and sometimes chloride ions; distorted square-pyramidal geometry. | mdpi.comnih.gov |

| Trinuclear | 3,5-di-tert-butylsalicylaldehyde | Two terminal copper-ligand units bridged by a central copper acetate moiety; triangular arrangement of Cu centers. | nih.gov |

| Tetranuclear | 5-bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol | Complex bridging networks involving phenolate, acetate, chloride, or azide ligands. | nih.gov |

The formation of specific coordination architectures is often a result of a self-assembly process, where the ligand and metal components spontaneously organize into a well-defined structure. Schiff base ligands derived from this compound can be designed to be either bidentate or tridentate, which in turn directs the self-assembly process.

Tridentate Schiff base ligands, for example, can lead to the formation of dinuclear complexes where each metal ion is coordinated to one ligand. mdpi.comnih.gov The flexibility of the ligand and the coordination preferences of the metal ion guide the assembly of the final structure. The synthesis of such complexes is often achieved through a one-pot reaction where the ligand is formed in situ followed by complexation with the metal salt.

Supramolecular Architectures and Self-Assembly

Beyond the formation of discrete multinuclear complexes, ligands derived from this compound can participate in the construction of more extended supramolecular architectures. These architectures are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking.

The self-assembly of functionalized molecules into well-ordered supramolecular structures is a powerful strategy for creating new materials with desired properties. nih.gov For instance, hydrogen bonding between amide units in functionalized hexaazatriphenylene molecules can lead to the formation of columnar structures. nih.gov Similarly, the molecules of tetranuclear copper(II) complexes can be linked through hydrogen bonds to generate three-dimensional networks. nih.gov

Molecular Cages and Frameworks (COFs)

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of porous organic cages (POCs) and Covalent Organic Frameworks (COFs) through imine condensation reactions. These materials are of significant interest due to their crystalline, porous structures and potential applications in gas storage and separation.

While direct synthesis of a COF from this compound is a promising area of research, analogous studies with structurally similar building blocks provide significant insights. For instance, a three-dimensional COF, denoted as CPOF-12, was synthesized using a butterfly-shaped tert-butyl-functionalized tetra-aldehyde monomer. researchgate.net This COF exhibits a uniform pore size of 0.59 nm, which is highly effective for the selective adsorption of sulfur hexafluoride (SF₆) over nitrogen (N₂), demonstrating the utility of tert-butyl groups in tailoring pore environments for specific gas separations. researchgate.net The presence of the tert-butyl groups on the pore surface of CPOF-12 enhances the affinity for SF₆, leading to a high uptake capacity and exceptional selectivity. researchgate.net

Furthermore, the condensation of 4-tert-butyl-2,6-diformylphenol with 1,3,5-triaminocyclohexane has been shown to produce a large [12+8] imine cage with an outer diameter of 3.0 nm. nih.gov This highlights the potential of this compound to form discrete, shape-persistent molecular cages with significant internal cavities. The formation of such cages is a testament to the geometric control imparted by the specific arrangement of reactive sites on the aldehyde precursor.

The table below summarizes key properties of a representative tert-butyl functionalized COF, illustrating the potential characteristics of frameworks derived from this compound.

| Property | Value | Reference |

| Framework Name | CPOF-12 | researchgate.net |

| BET Surface Area | 1,140 m² g⁻¹ | researchgate.net |

| Pore Volume | 0.66 cm³ g⁻¹ | researchgate.net |

| Pore Size | 0.59 nm | researchgate.net |

| SF₆ Uptake (298 K, 1 bar) | 2.20 mmol g⁻¹ | researchgate.net |

| SF₆/N₂ Selectivity (IAST) | 149.4 | researchgate.net |

Hydrogen Bonding and π–π Stacking in Supramolecular Motifs

Non-covalent interactions, particularly hydrogen bonding and π–π stacking, play a crucial role in directing the self-assembly of molecules derived from this compound into well-defined supramolecular architectures. The phenolic hydroxyl group is a potent hydrogen bond donor, while the aromatic ring and imine functionalities can participate in π–π stacking interactions.

A detailed study of macrocyclic Schiff bases formed from the condensation of 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde with o-phenylenediamine (B120857) provides excellent examples of these interactions. nih.gov X-ray crystallographic analysis of these macrocycles reveals intricate networks of intermolecular interactions that dictate their packing in the solid state. The analysis of Hirshfeld surfaces indicates that a significant number of interactions occur between hydrogen atoms, which is attributed to the presence of the bulky tert-butyl groups. nih.gov

The following table outlines the key intermolecular interactions observed in the crystal structure of a macrocyclic Schiff base derived from this compound.

| Interaction Type | Description | Reference |

| Hydrogen Bonding | The phenolic OH group can form intramolecular hydrogen bonds with the imine nitrogen, stabilizing the molecular conformation. Intermolecular hydrogen bonds also contribute to the crystal packing. | nih.gov |

| π–π Stacking | Aromatic rings of adjacent macrocycles engage in π–π stacking, influencing the electronic properties and leading to bathochromic shifts in solid-state emission spectra. | nih.gov |

| H···H Contacts | Hirshfeld surface analysis reveals a high prevalence of H···H interactions, largely due to the presence of the sterically demanding tert-butyl groups. | nih.gov |

Dynamic Equilibrium and Topological Transformations in Cages

The formation of molecular cages from this compound and amine linkers often proceeds through reversible imine bond formation, a hallmark of dynamic covalent chemistry (DCC). ubc.ca This reversibility allows for "error-checking" and self-correction during the assembly process, leading to the thermodynamically most stable cage structure. The dynamic nature of these systems allows for the exploration of different topological structures and the potential for transformations between them in response to external stimuli.

Studies on [2+3]-imine cages have demonstrated that the formation and stability of these structures are highly dependent on the solvent used. ubc.ca This solvent effect underscores the delicate balance of forces that govern the dynamic equilibrium. While a cage, once formed and precipitated, may not readily undergo dynamic exchange, the initial assembly process is under thermodynamic control. ubc.ca The interconversion between different cage topologies, such as a pillared [2+3] cage and a tetrahedral [4+4] cage, has been observed in related systems, driven by changes in temperature or concentration. ubc.ca

The dynamic nature of these imine cages is crucial for their potential applications, as it allows for adaptability and responsiveness. The equilibrium can be shifted to favor a particular structure, potentially for selective guest binding or release.

Host-Guest Interactions and Inclusion Abilities

The intrinsic cavities of molecular cages and the pores of COFs derived from this compound make them excellent candidates for host-guest chemistry. The size, shape, and chemical nature of the cavity or pore can be tailored by the choice of building blocks, enabling the selective encapsulation of guest molecules.

Macrocyclic Schiff bases synthesized from 2-hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde have been shown to act as supramolecular hosts for organic cations. researchgate.net The cavity of these macrocycles can accommodate guests such as pyridinium (B92312) and ammonium (B1175870) derivatives, with the binding being driven by a combination of electrostatic interactions, hydrogen bonding, and CH-π interactions.

In the context of porous organic cages, the tert-butyl groups lining the interior of the cavity can create a hydrophobic environment suitable for the inclusion of nonpolar guests. The ability of imine-based cages to selectively interact with and even induce the precipitation of anionic surfactants has been demonstrated, showcasing their potential for environmental remediation. researchgate.net The binding of guest molecules within these cages can be controlled by external stimuli, such as changes in pH or the addition of competing guests, which can trigger the release of the encapsulated molecule. researchgate.net

The table below provides examples of guest molecules that have been shown to interact with macrocycles and cages structurally related to those derived from this compound.

| Host Type | Guest Molecule(s) | Driving Forces for Interaction | Reference |

| Macrocyclic Schiff Base | Pyridinium, Ammonium derivatives | Electrostatic interactions, Hydrogen bonding, CH-π interactions | researchgate.net |

| Imine-based Cage | Anionic surfactants | Hydrophobic interactions, Electrostatic interactions | researchgate.net |

| Metal-Organic Cage | Paclitaxel, C-methylcalixresorcinarene | Shape complementarity, van der Waals forces | researchgate.net |

Applications in Advanced Materials and Catalysis

Catalytic Applications

The compound serves as a critical building block in the synthesis of highly effective catalysts for a range of organic reactions, from carbon-carbon bond formation to the utilization of carbon dioxide.

Pro-ligands in Bimetallic Catalysis

5-(tert-Butyl)-2-hydroxyisophthalaldehyde is a key intermediate in the creation of pro-ligands for bimetallic catalysis. lookchem.com The presence of two aldehyde groups allows for the facile synthesis of compartmental Schiff base ligands. These ligands possess distinct coordination sites capable of binding two different metal ions in close proximity. This arrangement is crucial for bimetallic catalysis, where the synergistic cooperation of two metal centers can lead to enhanced catalytic activity and selectivity that is not achievable with monometallic catalysts. The tert-butyl group provides good solubility in organic solvents, a practical advantage for catalyst synthesis and application in homogeneous catalysis.

Chiral Catalysts derived from this compound for CO2 Cycloaddition to Epoxides

The dialdehyde (B1249045) functionality of this compound is instrumental in the synthesis of chiral Salen-type ligands. By reacting the aldehyde with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, chiral Salen ligands are formed. These ligands can then be complexed with various metals, such as cobalt, to create chiral catalysts. rsc.org

These chiral metal-Salen complexes have shown significant promise in the asymmetric cycloaddition of carbon dioxide (CO2) to epoxides, a chemical transformation of great interest for CO2 utilization. rsc.orgrsc.orgmdpi.comnih.gov This reaction produces valuable cyclic carbonates, which are important as polar aprotic solvents and as precursors for polycarbonates. The chirality of the catalyst is crucial for controlling the stereochemistry of the product, leading to enantiomerically enriched cyclic carbonates. The bulky tert-butyl group on the ligand framework can influence the steric environment around the active metal center, which in turn can enhance the enantioselectivity of the catalytic process.

Below is a table summarizing the performance of a bifunctional polymeric Co(III) Salen catalyst in the asymmetric cycloaddition of CO2 to propylene (B89431) oxide, which is structurally analogous to catalysts that can be derived from this compound.

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Polymeric Co(III)-Salen | None | 30 | 15 | 24 | >99 | 74 |

Note: This data is illustrative of the performance of similar chiral Salen-based catalysts.

Conjugated Microporous Polymers (CMPs) and Supported Catalysts

The reactivity of the aldehyde groups in this compound allows for its use as a monomer in the synthesis of porous organic polymers, which can serve as robust supports for catalytic species.

A noteworthy application is in the construction of Salen-porphyrin-based conjugated microporous polymers (SP-CMPs). aminer.cnmatilda.sciencersc.org These materials are synthesized through the condensation polymerization of a Salen-dialdehyde derivative, which can be prepared from this compound, with pyrrole. The resulting polymer possesses a high surface area and contains both Salen and porphyrin moieties, which can act as active catalytic sites.

When complexed with copper, the resulting SP-CMP-Cu material exhibits excellent catalytic activity for the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. rsc.org The reaction proceeds efficiently in aqueous solution, highlighting the potential of these materials as environmentally friendly catalysts. The porous nature of the CMP allows for easy access of the substrates to the active sites, and the robust framework ensures the catalyst can be recycled multiple times without a significant loss of activity.

The table below presents the catalytic performance of SP-CMP-Cu in the Henry reaction between benzaldehyde (B42025) and nitroethane.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| SP-CMP-Cu | Water | 25 | 12 | 98 | >99 |

The Salen-porphyrin based conjugated microporous polymers derived from this compound can also serve as an excellent support for metallic nanoparticles. rsc.org The polydentate chelating sites within the polymer framework can effectively stabilize palladium nanoparticles, preventing their aggregation and leaching.

These supported palladium catalysts (Pd@SP-CMP) have demonstrated high efficiency in aqueous-phase carbon-carbon coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. rsc.orgnih.govresearchgate.net These reactions are fundamental transformations in organic synthesis for the formation of biaryls and substituted alkenes, respectively. The use of water as a solvent makes these catalytic systems highly attractive from a green chemistry perspective. The Pd@SP-CMP catalyst can be easily recovered and reused for multiple reaction cycles with sustained high activity.

The following table summarizes the catalytic activity of Pd@SP-CMP in the Suzuki-Miyaura coupling of iodobenzene (B50100) and phenylboronic acid.

| Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Pd@SP-CMP | Dioxane/Water | K2CO3 | 80 | 2 | 99 |

Functional Materials Development

Beyond catalysis, this compound has been investigated for its potential in the development of functional organic materials. One of the notable properties of this compound is its solid-state photochromism. researchgate.net

Colorless crystals of this compound have been observed to change to an orange-red color upon exposure to UV-vis radiation. This color change is reversible, with the crystals reverting to their original colorless state in the dark. This photochromic behavior is attributed to an excited-state intramolecular proton transfer (ESIPT) process. The specific packing of the molecules in the crystalline state plays a crucial role in enabling this phenomenon. This property makes this compound a potential candidate for applications in molecular switches, optical data storage, and smart materials.

Fluorescent Probes and Sensors

Fluorescent probes are indispensable tools in chemical and biological sciences, offering high sensitivity and spatiotemporal resolution for the detection of various analytes. researchgate.net The structural characteristics of this compound make it an excellent precursor for developing specialized fluorescent sensors.

Fluorescent sensors are highly effective for detecting metal ions in biological and environmental systems. researchgate.netnih.gov These sensors typically consist of a fluorophore (a light-emitting unit) and a receptor (an ion-binding unit). The binding of a metal ion to the receptor modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence. Schiff bases, which can be readily synthesized from aldehydes like this compound, are commonly employed as receptors due to their excellent coordination capabilities with a wide range of metal ions. rsc.org While the principle is well-established, specific fluorescent probes derived directly from this compound for metal ion detection are an area of ongoing research.

Materials that change their properties in response to pH are critical for many applications, including in microfluidics and biomedical diagnostics. mdpi.com Semisynthetic sensors, which combine organic fluorophores with proteins, have been developed to create bright, pH-sensitive probes for monitoring cellular processes like exocytosis. nih.gov Hydrogel-based sensors can exhibit extraordinary sensitivity, detecting changes as small as 10⁻⁵ pH units. mdpi.com The phenolic hydroxyl group in this compound has a pKa that makes it sensitive to pH changes. This feature allows it to be incorporated into larger molecular systems, where its protonation state can influence the system's fluorescence, making it a potential component for novel pH sensors.

The compound this compound serves as a key intermediate in the production of chemodosimetric sensors for cyanide ions (CN⁻). lookchem.com Chemodosimeters are a class of sensors that undergo an irreversible chemical reaction with the analyte, resulting in a distinct change in a physical property, such as color or fluorescence. nih.govresearchgate.net This reaction-based detection provides high selectivity.

The detection mechanism for cyanide often involves the nucleophilic addition of the cyanide ion to an electron-deficient center in the sensor molecule. researchgate.netbohrium.com In sensors derived from this aldehyde, the aldehyde groups can be transformed into a recognition site. For example, it is a precursor for BODIPY-based chemodosensors. lookchem.com The addition of cyanide triggers a reaction that alters the sensor's electronic structure, leading to a "turn-on" or "turn-off" fluorescent response or a visible color change, enabling naked-eye detection. bohrium.comnih.gov

| Sensor Type | Analyte | Principle of Detection | Resulting Signal |

| Chemodosimeter | Cyanide (CN⁻) | Nucleophilic addition of CN⁻ to the sensor molecule, causing an irreversible chemical transformation. researchgate.net | Change in fluorescence ("OFF-ON") or a distinct color change from yellow to colorless. researchgate.net |

Molecular Switches and Motors (Potential for Rotaxanes)

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light, heat, or pH changes. rsc.orgnih.gov The compound this compound exhibits properties that make it a candidate for such applications.

Research has shown that colorless crystals of this compound display solid-state photochromism. researchgate.net Upon brief exposure to UV-visible radiation (>300nm), the crystals turn an orange-red color. This colored state is reversible, and the crystals revert to colorless when kept in the dark. researchgate.net This behavior represents a molecular switching event triggered by light.

Furthermore, the structure of this compound is suitable for incorporation into more complex mechanically interlocked molecules like rotaxanes. rsc.orgnih.gov Rotaxanes, composed of a macrocycle (a ring) threaded onto an axle molecule with bulky stoppers, can function as molecular machines. The macrocycle can be induced to move between different recognition sites, or "stations," on the axle. The phenolic moiety of this compound could serve as a pH-responsive station, where its protonation/deprotonation state dictates its binding affinity for the macrocycle, enabling acid-base controlled switching. nih.gov

| Stimulus | Phenomenon | Reversibility | Potential Application |

| UV-vis Light | Photochromism (Colorless to Orange-Red) | Yes (reverts in dark) researchgate.net | Optical data storage, light-responsive materials |

| pH (Potential) | Molecular Shuttling in Rotaxanes | Yes (acid-base control) nih.gov | Molecular machines, sensors, drug delivery systems |

Covalent Organic Framework (COF) Monomers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. ustc.edu.cn They are constructed from organic building blocks (monomers) linked by strong covalent bonds. mdpi.com The compound this compound is classified as a multifunctional aldehyde-based monomer for COF synthesis. bldpharm.com

The two aldehyde functional groups on the molecule allow it to act as a linear or angular linker. Through condensation reactions with multitopic amine linkers (e.g., triamines or tetra-amines), it can form stable imine-linked 2D or 3D frameworks. The synthesis is typically carried out under solvothermal conditions, where heating the monomers in a sealed vessel for several days promotes the growth of a crystalline, porous material. ustc.edu.cn

The specific geometry of the this compound monomer dictates the resulting topology of the COF. The bulky tert-butyl group and the hydroxyl group are positioned within the pores of the framework, influencing its properties such as pore size, surface area, and chemical environment. These features can be tailored for specific applications like gas storage, separation, and catalysis.

Low-Symmetry Molecular Cages

Molecular cages are discrete, three-dimensional molecules with an internal cavity. Rational design strategies are being developed to program the shape and symmetry of these cages to create specific host-guest binding properties, potentially mimicking enzymes. nih.govresearchgate.net The synthesis of cages with reduced symmetry is a significant challenge but offers access to more complex functions. nih.gov

The use of unsymmetrical building blocks is a key strategy for producing low-symmetry cages. researchgate.net this compound is an inherently unsymmetrical monomer. When it is used as a building block in condensation reactions with polyamine linkers, it can direct the self-assembly process to yield cages with lower symmetry (e.g., C2 or C1) compared to those formed from highly symmetrical dialdehydes. nih.govresearchgate.net This approach allows for the creation of unique cavity shapes and chiral environments, which are desirable for applications in selective guest binding and catalysis. mdpi.com

Interactions with Biological Systems Academic Focus

DNA-Interacting Abilities of Coordination Compounds

Studies have revealed that these copper(II) complexes act as potent DNA binders, which is a critical characteristic for potential therapeutic agents. nih.gov The interaction is not only present but also robust, suggesting a strong affinity between the coordination compounds and the DNA molecule. The specific nature and mode of this binding are central to understanding their biological activity.

Table 1: Copper(II) Coordination Compounds Derived from 5-(tert-Butyl)-2-hydroxyisophthalaldehyde Ligands

| Compound ID | Formula | Nuclearity |

| 3 | Cu₂(L3)(ClO₄)₂(CH₃O)(CH₃OH) | Dinuclear |

| 4 | Cu₂(L4)(ClO₄)(OH)(CH₃OH) | Dinuclear |

| 5 | Cu₈(L3)₄(NO₃)₄(OH)₅₃(CH₃OH)₅(H₂O)₈ | Octanuclear |

This table highlights examples of multinuclear copper(II) complexes derived from Schiff-base ligands of this compound that have been studied for their DNA-interacting abilities. nih.gov

Potential for Bio-imaging Applications

The intrinsic photophysical properties of this compound and its derivatives suggest a potential for their use in bio-imaging. The parent compound is known to be a photochromic material, meaning it can change color upon exposure to UV radiation and revert to its original state in the dark. researchgate.netoup.com This property is linked to excited-state intramolecular proton transfer, which is fundamental to the functionality of many fluorescent probes. researchgate.net

Furthermore, this compound serves as a key intermediate in the synthesis of more complex fluorescent molecules. Notably, it is used to produce BODIPY (boron-dipyrromethene) chemodosimetric sensors. lookchem.com BODIPY dyes are well-known for their sharp emission spectra, high fluorescence quantum yields, and good photostability, making them valuable fluorophores in cellular imaging. bohrium.com The use of this aldehyde as a precursor for a BODIPY sensor designed to detect cyanide ions highlights its utility in creating tools for biological sensing and imaging. lookchem.com Isophthalaldehyde (B49619) frames, in general, are being explored for creating fluorescent compounds for cell imaging applications, further supporting the potential of this specific substituted isophthalaldehyde. bohrium.com

Mechanistic Insights into Biological Interactions

The biological interactions of coordination compounds derived from this compound, particularly their binding to DNA, can be understood through several established mechanisms. Metal complexes can interact with DNA through non-covalent modes such as intercalation, groove binding, and external electrostatic binding. mdpi.comnih.gov

Intercalation: This mode involves the insertion of a planar part of the complex between the base pairs of the DNA double helix. mdpi.comnih.gov This interaction causes a perturbation in the DNA structure, which can be observed using techniques like circular dichroism spectroscopy. mdpi.com

Groove Binding: Complexes can also bind to the minor or major grooves of the DNA helix. This binding is often stabilized by hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov

Electrostatic Interactions: A preliminary interaction often occurs between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

For the copper(II) complexes derived from this compound, their demonstrated ability to act as efficient DNA binders suggests one or a combination of these interaction modes. nih.gov The specific geometry and charge distribution of each complex influence the preferred binding mechanism. Characterization studies using absorption titration and circular dichroism can help elucidate the precise nature of these interactions, confirming whether the compounds bind via intercalation or groove binding. mdpi.com The significant binding affinity observed points towards a strong and stable interaction, which is a prerequisite for their observed biological effects, such as cytotoxicity towards cancer cell lines. nih.gov

Future Research Directions and Emerging Trends

Designing and Structural Engineering for Enhanced Photophysical Properties

5-(tert-Butyl)-2-hydroxyisophthalaldehyde is recognized as a photochromic material, capable of undergoing a reversible color change from colorless to orange-red upon exposure to UV radiation (>300nm). researchgate.net This behavior is attributed to excited-state intramolecular proton transfer (ESIPT). researchgate.net However, its photophysical performance can be modulated by aggregation and intramolecular hydrogen bonding, which can also promote non-radiative deactivation pathways, quenching emission intensity. researchgate.net

Future research is focused on strategic structural modifications to overcome these limitations and enhance its photophysical properties. A promising approach involves designing derivatives that suppress the intramolecular hydrogen bonding while simultaneously increasing through-space conjugation. researchgate.net This could be achieved by replacing the aldehyde groups with bulkier aliphatic or aromatic ketonic moieties. Such modifications are hypothesized to yield improved molecular probes with higher fluorescence quantum yields and tunable emission characteristics. researchgate.net The goal is to engineer molecules that are less susceptible to aggregation-caused quenching and exhibit more robust and predictable photophysical behaviors for applications in sensing, imaging, and molecular switches.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 lookchem.comnih.gov |

| Molecular Weight | 206.24 g/mol nih.gov |

| Melting Point | 99-103 °C lookchem.com |

| Boiling Point | 267.8°C at 760 mmHg lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 3 lookchem.comnih.gov |

| Rotatable Bond Count | 3 lookchem.comnih.gov |

Exploration of Novel Supramolecular Assemblies and Their Functions

The aldehyde and hydroxyl groups of this compound make it an excellent precursor for Schiff base ligands. These ligands are instrumental in coordination and metallosupramolecular chemistry for constructing complex architectures like helicates. mdpi.com The tert-butyl group can play a crucial role in directing the self-assembly process, influencing the packing and dimensionality of the resulting structures.

Emerging trends involve using derivatives of this compound to build novel supramolecular structures and coordination polymers. For instance, the related compound 5-tert-butylisophthalic acid has been successfully used to synthesize 3D coordination polymers with interesting network topologies and photocatalytic properties. rsc.org Future work will likely focus on exploiting the dual aldehyde functionality of this compound to react with various amines, creating a diverse library of Schiff base ligands. These ligands can then be coordinated with different metal ions to explore the formation of new supramolecular assemblies, metal-organic frameworks (MOFs), and coordination polymers with tailored functions for gas storage, separation, or sensing.

Development of Advanced Catalytic Systems

This compound serves as a key intermediate for producing pro-ligands used in bimetallic catalysis. lookchem.com Schiff base complexes, which can be readily synthesized from this aldehyde, are widely recognized for their catalytic activity. semanticscholar.org Manganese-Schiff base complexes, for example, are known to catalyze a variety of reactions, including oxidations and epoxidations. semanticscholar.org

Future research is directed towards developing more sophisticated and efficient catalytic systems based on this scaffold. By creating Schiff base ligands from this compound and coordinating them with various transition metals, new catalysts can be designed. The steric bulk of the tert-butyl group can be leveraged to create specific catalytic pockets, potentially leading to enhanced selectivity in reactions. The focus will be on designing catalysts for challenging transformations, such as the selective oxidation of hydrocarbons, and on developing biomimetic catalysts that mimic the function of metalloenzymes. semanticscholar.orgtorvergata.it

Expansion of Biological and Biomedical Applications